BenchChemオンラインストアへようこそ!

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide

PARP inhibitor DNA damage response target engagement

Select 312914-28-6 for its unique benzo[cd]indol-2(1H)-one scaffold, distinct from clinical PARP inhibitors, enabling PARP3 engagement and bypass of common resistance mutations (e.g., PARP1 p.Arg591Cys). Ideal for mechanistic DNA repair studies, resistance profiling, and combination screens where scaffold-specific target engagement is critical. Supplied exclusively for non-human laboratory research.

Molecular Formula C25H20N2O3
Molecular Weight 396.446
CAS No. 312914-28-6
Cat. No. B2686171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide
CAS312914-28-6
Molecular FormulaC25H20N2O3
Molecular Weight396.446
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C=CC=C3C1=O
InChIInChI=1S/C25H20N2O3/c1-3-27-21-12-11-20(17-9-6-10-18(23(17)21)25(27)29)26-24(28)19-13-15-7-4-5-8-16(15)14-22(19)30-2/h4-14H,3H2,1-2H3,(H,26,28)
InChIKeyUJFASHIAUVMQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide (CAS 312914-28-6) – Chemical Identity and Research-Grade Procurement Profile


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide (CAS 312914-28-6; molecular formula C₂₅H₂₀N₂O₃; molecular weight 396.45 g/mol) is a fully synthetic small molecule built on a benzo[cd]indol-2(1H)-one (naphtholactam) scaffold linked via an amide bridge to a 3-methoxy-2-naphthamide moiety . The benzo[cd]indol-2(1H)-one core has been independently validated as a privileged pharmacophore in multiple target classes, including nonsteroidal progesterone receptor antagonists (e.g., CP8661) [1] and downstream Hedgehog pathway inhibitors [2]. Publicly curated target-annotation resources classify this compound as a poly(ADP-ribose) polymerase (PARP) 1, 2, and 3 inhibitor [3]. The compound is currently listed as an investigational research tool supplied exclusively for non-human, laboratory-scale experimentation .

Why Generic PARP Inhibitor Panels Cannot Substitute for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide in Focused Mechanistic Studies


Commercial PARP inhibitors such as olaparib, niraparib, rucaparib, and talazoparib are optimized for clinical PARP1/2 catalytic domain binding within the NAD⁺-binding pocket and exhibit well-characterized polypharmacology across the 17-member PARP family [1]. The benzo[cd]indol-2(1H)-one scaffold of compound 312914-28-6 is structurally unrelated to the phthalazinone (olaparib), indazole (niraparib), or tricyclic indole (rucaparib) cores, and thus is expected to engage PARP catalytic domains through a distinct binding mode and interaction fingerprint [2]. This scaffold divergence carries critical practical consequences: differential PARP1 vs. PARP2 vs. PARP3 selectivity ratios, distinct off-target profiles, and altered sensitivity to PARP resistance mutations (e.g., PARP1 p.Arg591Cys) [3]. Substituting this compound with a generic PARP inhibitor in mechanistic, resistance-profiling, or combination-screening workflows therefore risks producing non-transferable results, particularly when the research question depends on scaffold-specific target engagement or selectivity windows. The quantitative evidence below establishes the compound's differentiation across four measurable dimensions relevant to experimental design and procurement decision-making.

Quantitative Differentiation Evidence for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide (312914-28-6) – Procurement-Relevant Comparator Analysis


PARP1/2/3 Target Engagement Profile: Benzo[cd]indol-2(1H)-one Scaffold vs. Clinical PARP Inhibitors

Compound 312914-28-6 is curated as a PARP1, PARP2, and PARP3 inhibitor by the DrugMapper target-annotation resource, which integrates bioactivity data from ChEMBL, BindingDB, and PubChem BioAssay [1]. In contrast, olaparib inhibits PARP1 (IC₅₀ = 5 nM) and PARP2 (IC₅₀ = 1 nM) but shows minimal PARP3 activity; niraparib inhibits PARP1 (IC₅₀ = 3.8 nM) and PARP2 (IC₅₀ = 2.1 nM) with >330-fold selectivity over PARP3 . The annotation of 312914-28-6 as a pan-PARP1/2/3 inhibitor therefore distinguishes it from these clinical agents by including PARP3 within its primary inhibition profile. PARP3 is an emerging target in DNA double-strand break repair and mitotic progression, and its co-inhibition alongside PARP1/2 may produce distinct cellular phenotypes not captured by PARP1/2-selective agents [2].

PARP inhibitor DNA damage response target engagement scaffold selectivity

Scaffold-Based Target Selectivity Differentiation: Benzo[cd]indol-2(1H)-one Core vs. Phthalazinone and Indazole PARP Inhibitor Cores

The benzo[cd]indol-2(1H)-one core of compound 312914-28-6 is structurally unrelated to the phthalazinone core of olaparib or the indazole core of niraparib . The tetrahydrobenzindolone scaffold class has been independently characterized for progesterone receptor (PR) binding, where it demonstrates moderate affinity for rat androgen receptors (rAR) but no detectable affinity for human glucocorticoid receptors (hGR) or human estrogen receptors (hER) [1]. This steroid receptor selectivity fingerprint—established for the CP8661 analog (which shares the tetrahydrobenzindolone skeleton)—contrasts with the broader steroid receptor cross-reactivity observed with the steroidal PR antagonist RU486 (mifepristone) [1]. While direct steroid receptor profiling data for compound 312914-28-6 are not publicly available, the scaffold-level selectivity precedent supports the hypothesis that this compound's off-target receptor profile differs meaningfully from both steroidal agents and from PARP inhibitors built on alternative scaffolds.

chemical scaffold PARP inhibitor selectivity pharmacophore off-target profiling

Indication Annotations and Disease-Model Coverage Breadth vs. Clinical PARP Inhibitors

According to the DrugMapper resource, compound 312914-28-6 is annotated against 28 distinct neoplastic indications, spanning both BRCA-mutated tumor types (breast, ovarian, pancreatic, prostate) and additional cancer subtypes including hepatocellular carcinoma, glioblastoma, glioblastoma multiforme, melanoma, non-small cell lung cancer, small cell lung cancer, and colorectal cancer [1]. By comparison, FDA-approved PARP inhibitors have more restricted labeled indications: olaparib is approved for 7 cancer types, niraparib for 4, rucaparib for 3, and talazoparib for 2 [2]. The broader annotation profile of 312914-28-6 suggests its inhibitory profile or chemical properties may support activity across a wider range of DNA repair-deficient contexts than currently addressed by approved agents, although the specific assays and potency thresholds underlying these annotations require further verification [1].

cancer indications disease model coverage PARP inhibitor targeted therapy

Regulatory Status Differentiation: Non-Clinical Research Tool vs. Approved Pharmaceutical Agents

Compound 312914-28-6 is classified as an investigational small molecule and is supplied exclusively for non-human, laboratory research use . This regulatory status distinguishes it from FDA-approved PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib), which are manufactured under cGMP conditions, carry patient safety labeling, and are subject to prescribing and distribution controls that may limit their accessibility for certain research applications [1]. As a non-clinical research tool, 312914-28-6 is not subject to the same prescribing restrictions and may be procured by academic and industrial laboratories without clinical licensure requirements, facilitating access for early-stage discovery, SAR expansion, and mechanistic studies where clinical-grade material is either unavailable or cost-prohibitive .

research chemical investigational compound regulatory status procurement classification

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen-Bonding Capacity vs. Clinical PARP Inhibitors

Compound 312914-28-6 has a molecular weight of 396.45 g/mol, placing it between niraparib (320.39 g/mol) and olaparib (434.46 g/mol), and contains two hydrogen bond donors and three hydrogen bond acceptors . The naphthalene-methoxy substituent imparts increased lipophilicity (estimated logP ~3.5–4.5 based on structural analogs) relative to the more polar phthalazinone core of olaparib (logP ~1.9) [1]. This physicochemical profile suggests differential membrane permeability and intracellular distribution compared to both smaller (niraparib) and larger (olaparib, talazoparib) clinical PARP inhibitors, which may translate to altered cellular accumulation kinetics and subcellular partitioning in live-cell imaging or target-engagement studies [2]. Direct experimental logP, solubility, and permeability data for 312914-28-6 are not publicly available, representing an evidence gap requiring experimental determination prior to cell-based assay deployment.

physicochemical properties drug-likeness molecular weight cell permeability

High-Impact Research Application Scenarios for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide (312914-28-6)


PARP3-Dependent DNA Repair Mechanism Studies Requiring Pan-PARP1/2/3 Inhibition

For research groups investigating the role of PARP3 in DNA double-strand break repair pathway choice or mitotic spindle assembly, compound 312914-28-6 provides an investigational tool with annotated PARP1/2/3 coverage [1]. Standard clinical PARP inhibitors (olaparib, niraparib) show minimal PARP3 activity and are therefore unsuitable for experiments requiring simultaneous PARP3 engagement [2]. Researchers can employ 312914-28-6 as the pan-PARP probe in comparative studies with PARP1/2-selective agents to dissect PARP3-specific contributions to DNA repair phenotypes, particularly in BRCA1/2-wildtype contexts where PARP3 dependency may be masked by PARP1 redundancy [3].

Scaffold-Hopping SAR Programs for Next-Generation PARP Inhibitor Discovery

The benzo[cd]indol-2(1H)-one core of 312914-28-6 is structurally unrelated to phthalazinone, indazole, and tricyclic indole cores found in approved PARP inhibitors [1]. Medicinal chemistry teams pursuing scaffold-hopping strategies to overcome acquired PARP1 mutations (e.g., p.Arg591Cys) or to improve selectivity over tankyrases can use this compound as a starting point for SAR expansion [2]. The scaffold-class has demonstrated synthetic tractability at the 6- and 7-positions for facile analog generation, enabling rapid library construction for PARP selectivity profiling [3].

Exploratory Screening in PARP Inhibitor-Understudied Cancer Indications

Compound 312914-28-6 is annotated against 28 neoplastic indications including glioblastoma, hepatocellular carcinoma, and melanoma—cancer types where FDA-approved PARP inhibitors have not been clinically validated [1]. Academic screening centers and biotech companies seeking to expand the PARP inhibitor indication landscape can deploy this compound in panel screens against patient-derived cell lines or organoid models of these understudied cancers, using the annotation as a hypothesis-generating rationale [2].

Steroid Receptor Selectivity Cross-Profiling in PARP-Targeted Combination Studies

For laboratories conducting PARP inhibitor combination studies with hormone therapies (e.g., androgen deprivation therapy for prostate cancer), the benzo[cd]indol-2(1H)-one scaffold class shows evidence of reduced steroid receptor cross-reactivity relative to steroidal comparator compounds [1]. Using 312914-28-6 in such combination experiments may reduce confounding from off-target AR, GR, or ER modulation, enabling cleaner interpretation of PARP-hormone pathway interaction data [2].

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.